molecular formula C8H8ClNO2 B1626385 1-(1-Chloroethyl)-3-nitrobenzene CAS No. 34586-27-1

1-(1-Chloroethyl)-3-nitrobenzene

Cat. No. B1626385
CAS RN: 34586-27-1
M. Wt: 185.61 g/mol
InChI Key: QRWUNNJGVSGUAF-UHFFFAOYSA-N
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Description

“1-Chloroethyl chloroformate” is a related compound . It’s a pair of related chemical compounds that can be used to form protecting groups and as N-dealkylating agents .


Synthesis Analysis

The synthesis of 1-chloroethyl chloroformate involves the reaction of acetaldehyde with thiophosgene. The reaction is slow and can be followed at 25°C by NMR spectroscopy .


Molecular Structure Analysis

The molecular formula of 1-Chloroethyl chloroformate is C3H4Cl2O2 .


Chemical Reactions Analysis

Thiophosgene and 1-chloroethyl chlorothionoformate react readily with tertiary amines, and give the dialkylamine hydrochloride after hydrolysis of the initial product with water .


Physical And Chemical Properties Analysis

1-Chloroethyl chloroformate is a colorless liquid .

Scientific Research Applications

Electrochemical Properties and Reactions

  • The electrochemical reductions of 1-(2-chloroethyl)-2-nitrobenzene at carbon cathodes in dimethylformamide have been studied, revealing the formation of 1-nitro-2-vinylbenzene, 1H-indole, and a dimeric species under various conditions. This illustrates the compound's reactivity and potential applications in electrosynthesis and organic transformations (Du & Peters, 2010).

Isotopic Abundance and Stability Analysis

  • The biofield energy treatment on 1-Chloro-3-nitrobenzene (3-CNB) significantly alters its isotopic abundance ratios, which could impact its physicochemical and thermal properties, potentially influencing its use in pharmaceuticals and industrial chemicals (Trivedi et al., 2016).

Environmental Remediation

  • Studies have demonstrated the reduction of nitro aromatic compounds, like nitrobenzene, by zero-valent iron metal, which is useful in environmental remediation. This research suggests potential applications of 1-(1-Chloroethyl)-3-nitrobenzene in groundwater decontamination processes (Agrawal & Tratnyek, 1996).

Photophysical and Photochemical Studies

  • Investigations into the complex photophysics and photochemistry of nitrobenzene derivatives, including 1-(1-Chloroethyl)-3-nitrobenzene, have revealed interesting properties like lack of fluorescence and phosphorescence, which are key for understanding their behavior under light exposure. This information is crucial for developing photodegradable materials and in photochemical synthesis (Giussani & Worth, 2017).

Sensor Development

  • The development of electrochemical sensors for detecting 1-chloro-4-nitrobenzene based on β-cyclodextrin/carbon nanohorn nanohybrids has been demonstrated. This indicates the potential of 1-(1-Chloroethyl)-3-nitrobenzene in the creation of sensitive and selective sensors for environmental monitoring (Kingsford et al., 2018).

Microbial Degradation

  • The microbial degradation of 1-Chloro-4-Nitrobenzene by a newly isolated Pseudomonas acidovorans XII has been explored. This research opens avenues for bioremediation and the ecological management of nitrobenzene pollution, relevant to compounds like 1-(1-Chloroethyl)-3-nitrobenzene (Shah, 2014).

Mechanism of Action

The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution. To explain this, a third mechanism for nucleophilic substitution has been proposed .

Safety and Hazards

1-Chloroethyl chloroformate is a highly toxic, flammable, corrosive substance. It causes severe burns when comes in contact with eyes and/or skin, can be harmful if swallowed or inhaled .

properties

IUPAC Name

1-(1-chloroethyl)-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-6(9)7-3-2-4-8(5-7)10(11)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWUNNJGVSGUAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70515954
Record name 1-(1-Chloroethyl)-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70515954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Chloroethyl)-3-nitrobenzene

CAS RN

34586-27-1
Record name 1-(1-Chloroethyl)-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70515954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1-chloroethyl)-3-nitrobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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